

Application Notes and Protocols: Preparation of β-Methyl L-Aspartate Hydrochloride

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Compound of Interest

Compound Name: 3-Amino-4-methoxy-4-oxobutanoic acid

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Abstract

This document provides a detailed protocol for the synthesis of β-methyl L-aspartate hydrochloride, a key intermediate in the preparation of various neuroactive compounds and enzyme inhibitors.^{[1][2]} The synthesis involves the selective esterification of the β-carboxylic acid group of L-aspartic acid using methanol and a catalyst. The protocol described herein is a robust and efficient method, consistently yielding a high-purity product. This document also includes a summary of reaction parameters and expected outcomes, as well as a visual representation of the experimental workflow to aid in procedural understanding.

Introduction

β-Methyl L-aspartate hydrochloride is a derivative of the nonessential amino acid L-aspartic acid.^[3] It serves as a crucial building block in the synthesis of various organic molecules, including peptide analogues and pharmaceutical intermediates.^[2] The selective esterification of the β-carboxyl group is a key transformation, enabling further chemical modifications at the α-carboxyl and amino groups. The protocol detailed below is based on the well-established method of reacting L-aspartic acid with methanol in the presence of thionyl chloride as a catalyst.

Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of β -methyl L-aspartate hydrochloride.

Parameter	Value	Reference
Starting Material	L-Aspartic Acid	[3] [4]
Reagent	Methanol	[3] [4]
Catalyst	Thionyl Chloride (SOCl_2)	[3] [4]
Reaction Temperature	-10°C to Room Temperature	[3] [4]
Typical Yield	85-92%	[3] [4]
Melting Point	174-177°C	[4]
Appearance	White crystalline powder	[1] [3]

Experimental Protocol

Materials:

- L-Aspartic acid
- Anhydrous methanol
- Thionyl chloride (SOCl_2)
- Anhydrous diethyl ether
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice-salt bath

- Büchner funnel and filter paper
- Vacuum flask

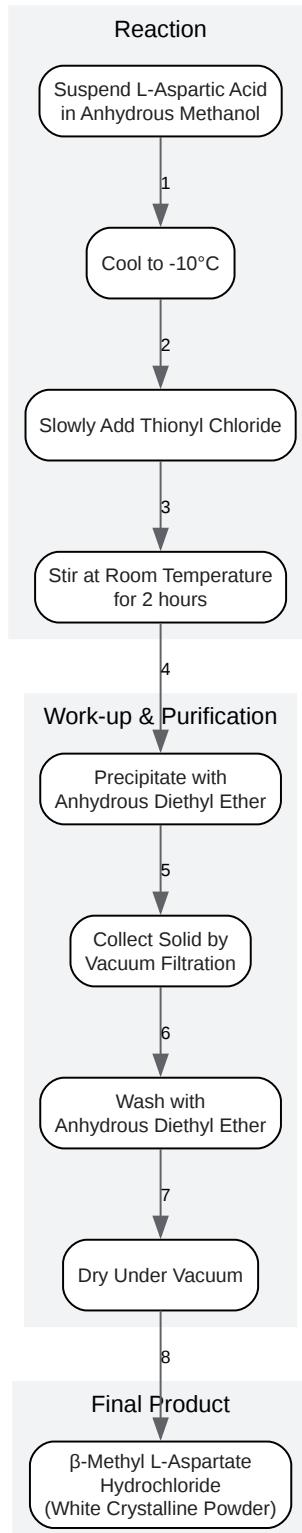
Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 5 g (37.6 mmol) of L-aspartic acid in 26 mL of anhydrous methanol.
- Cooling: Cool the suspension to -10°C using an ice-salt bath.
- Addition of Thionyl Chloride: While maintaining the temperature at -10°C, slowly add 3.8 mL (41.2 mmol) of thionyl chloride to the stirred suspension via a dropping funnel over a period of 30 minutes. A clear solution should be obtained as the reaction progresses.[3][4]
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2 hours.[3]
- Precipitation: After the reaction is complete, add 75 mL of anhydrous diethyl ether to the solution to precipitate the product.[3][4]
- Isolation of Product: Collect the resulting white solid by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected solid with two 50 mL portions of anhydrous diethyl ether to remove any unreacted reagents and byproducts.[3]
- Drying: Dry the purified β -methyl L-aspartate hydrochloride under vacuum to obtain a white crystalline powder.

Purification (Optional):

For higher purity, the product can be recrystallized from methanol by dissolving it in a minimum amount of hot methanol and then precipitating it by the addition of anhydrous diethyl ether.[3]

Experimental Workflow

Synthesis of β -Methyl L-Aspartate Hydrochloride[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of β -methyl L-aspartate hydrochloride.

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